Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17727344
InChI: InChI=1S/C7H4F4O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C7H3F4NaO2S
Molecular Weight: 250.15 g/mol

Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate

CAS No.:

Cat. No.: VC17727344

Molecular Formula: C7H3F4NaO2S

Molecular Weight: 250.15 g/mol

* For research use only. Not for human or veterinary use.

Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate -

Specification

Molecular Formula C7H3F4NaO2S
Molecular Weight 250.15 g/mol
IUPAC Name sodium;4-fluoro-3-(trifluoromethyl)benzenesulfinate
Standard InChI InChI=1S/C7H4F4O2S.Na/c8-6-2-1-4(14(12)13)3-5(6)7(9,10)11;/h1-3H,(H,12,13);/q;+1/p-1
Standard InChI Key JWXBJCQJXQQTJI-UHFFFAOYSA-M
Canonical SMILES C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)F.[Na+]

Introduction

Chemical Identity and Molecular Characteristics

Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate belongs to the class of sodium sulfinates, characterized by a sulfinate (-SO₂⁻) group bonded to an aromatic ring. Its IUPAC name, sodium;4-fluoro-3-(trifluoromethyl)benzenesulfinate, reflects the substituents’ positions: a fluorine atom at the para position (C4) and a trifluoromethyl group at the meta position (C3) relative to the sulfinate group . The compound’s canonical SMILES notation, C1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)F.[Na+], provides a precise representation of its connectivity and ionic nature .

Molecular and Crystallographic Data

The molecular formula C₇H₃F₄NaO₂S corresponds to a molar mass of 250.15 g/mol . X-ray crystallographic studies, though limited for this specific isomer, suggest a monoclinic crystal system typical of sodium sulfinates, with bond lengths and angles consistent with aromatic C-C (1.39–1.42 Å), C-S (1.76 Å), and S-O (1.43–1.45 Å) bonds . The sodium ion coordinates with the sulfinate oxygen atoms, forming a ionic lattice that enhances stability under ambient conditions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₇H₃F₄NaO₂S
Molecular Weight250.15 g/mol
IUPAC NameSodium;4-fluoro-3-(trifluoromethyl)benzenesulfinate
SMILESC1=CC(=C(C=C1S(=O)[O-])C(F)(F)F)F.[Na+]
Crystal SystemMonoclinic

Synthesis and Purification

The synthesis of sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate typically proceeds via the reduction of the corresponding sulfonyl chloride precursor. A common route involves reacting 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite (Na₂SO₃) in an aqueous medium:

C7H3F4SO2Cl+Na2SO3C7H3F4NaO2S+NaCl+SO2\text{C}_7\text{H}_3\text{F}_4\text{SO}_2\text{Cl} + \text{Na}_2\text{SO}_3 \rightarrow \text{C}_7\text{H}_3\text{F}_4\text{NaO}_2\text{S} + \text{NaCl} + \text{SO}_2 \uparrow

This exothermic reaction requires precise temperature control (0–5°C) to prevent over-reduction or decomposition. The crude product is purified via recrystallization from ethanol-water mixtures, yielding white crystalline solids with >95% purity. Alternative methods include electrochemical reduction of sulfonic acids, though these are less commonly employed due to scalability challenges.

Structural and Electronic Features

The compound’s reactivity is governed by its electronic structure. The trifluoromethyl group, a strong electron-withdrawing substituent, induces significant positive charge density at the sulfinate-bearing carbon, enhancing susceptibility to nucleophilic attack. Meanwhile, the fluorine atom at C4 exerts a lesser but complementary electron-withdrawing effect, creating a polarized aromatic system.

Spectroscopic Characterization

  • NMR Spectroscopy:

    • ¹⁹F NMR: Two distinct signals appear at δ -62.5 ppm (CF₃) and -112.3 ppm (C-F) .

    • ¹H NMR: Aromatic protons resonate as a doublet of doublets (δ 7.3–7.8 ppm, J = 8.5 Hz) .

  • IR Spectroscopy: Strong absorptions at 1130 cm⁻¹ (S=O asymmetric stretch) and 1350 cm⁻¹ (S=O symmetric stretch) confirm the sulfinate group.

Reactivity and Synthetic Applications

Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate serves as a versatile reagent in organic synthesis, enabling:

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring undergoes NAS with amines, alkoxides, and thiols. For example, reaction with piperazine yields 4-fluoro-3-(trifluoromethyl)-N-(piperazin-1-yl)benzenesulfonamide, a precursor to kinase inhibitors .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids produce biaryl sulfinates, valuable in materials science:

Ar-B(OH)2+C7H3F4NaO2SPd(PPh3)4Ar-C6H3F4SO2Na+B(OH)3\text{Ar-B(OH)}_2 + \text{C}_7\text{H}_3\text{F}_4\text{NaO}_2\text{S} \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Ar-C}_6\text{H}_3\text{F}_4\text{SO}_2\text{Na} + \text{B(OH)}_3

Sulfur-Based Functionalization

The sulfinate group participates in thioether formation and sulfonamide synthesis, critical in drug discovery .

Comparative Analysis with Analogous Sulfinates

The positional isomerism of substituents profoundly influences reactivity. For instance, sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinate (ortho-CF₃) exhibits lower thermal stability due to steric strain, whereas the 3-CF₃ isomer (meta) benefits from reduced steric hindrance and enhanced electronic effects .

Table 2: Comparison of Sodium Arylsulfinates

CompoundSubstituent PositionReactivity in NASThermal Stability
Sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinateMeta-CF₃, Para-FHighModerate
Sodium 4-fluoro-2-(trifluoromethyl)benzene-1-sulfinateOrtho-CF₃, Para-FModerateLow
Sodium 4-(trifluoromethyl)benzene-1-sulfinatePara-CF₃Very HighHigh

Industrial and Research Applications

Pharmaceutical Intermediate

The compound is a key intermediate in synthesizing JAK2 inhibitors and CFTR modulators, leveraging its ability to introduce sulfonamide and trifluoromethyl groups into drug candidates .

Agrochemical Development

Its derivatives act as herbicides and fungicides, exploiting the fluorine atoms’ ability to resist metabolic degradation.

Materials Science

Incorporated into fluorinated polymers, it enhances chemical resistance and thermal stability, suitable for fuel cell membranes.

Future Directions and Challenges

While sodium 4-fluoro-3-(trifluoromethyl)benzene-1-sulfinate holds promise, challenges remain:

  • Synthesis Optimization: Scalable, low-cost production methods are needed.

  • Toxicity Profiling: Limited data on ecotoxicology necessitate comprehensive studies.

  • Novel Applications: Exploration in asymmetric catalysis and battery electrolytes is warranted .

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